molecular formula C₅₂H₇₄N₄O₃₁ B1140764 Chitotetraose Tetradecaacetate CAS No. 117399-51-6

Chitotetraose Tetradecaacetate

Cat. No. B1140764
M. Wt: 1251.15
InChI Key:
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Description

Synthesis Analysis

The synthesis of Chitotetraose Tetradecaacetate involves several key steps starting from chitin. Initially, chitin undergoes acetolysis to yield Chitotetraose Tetradecaacetate, which is then subjected to further chemical modifications to produce various derivatives for different applications. For instance, Inaba et al. (1984) described the synthesis of 4-Methylcoumarin-7-yloxy Tetra-N-acetyl-β-chitotetraoside, a derivative for the fluorometric assay of lysozyme, highlighting the compound's utility in biochemical assays (Inaba, Toyoaki et al., 1984).

Molecular Structure Analysis

The molecular structure of Chitotetraose Tetradecaacetate is crucial for its interaction with biological molecules. The structure of chitinase A from Serratia marcescens, solved by Perrakis et al. (1994), provides insights into the enzyme's interaction with Chitotetraose derivatives. The crystal structure revealed the positioning of active-site and catalytic residues, offering a foundation for understanding how Chitotetraose Tetradecaacetate and its derivatives interact with chitinases at the molecular level (Perrakis, A. et al., 1994).

Chemical Reactions and Properties

Chitotetraose Tetradecaacetate undergoes various chemical reactions, including enzymatic glycosidation and hydrolysis, to produce biologically active derivatives. Ochiai et al. (2004) demonstrated the enzymatic synthesis of alternatingly 6-O-carboxymethylated Chitotetraose, showcasing the chemical versatility and potential for producing specific, functionalized chitooligosaccharides (Ochiai, Hirofumi et al., 2004).

Physical Properties Analysis

The physical properties of Chitotetraose Tetradecaacetate, such as solubility, melting point, and crystallinity, are influenced by its molecular structure and degree of acetylation. These properties are essential for its application in various fields, including material science and bioengineering. However, specific studies focusing on the physical properties of Chitotetraose Tetradecaacetate were not found in the provided search results, indicating a potential area for further research.

Chemical Properties Analysis

The chemical properties of Chitotetraose Tetradecaacetate, including its reactivity, stability, and interaction with other molecules, are foundational to its use in chemical and biological assays. The synthesis of derivatives like 4-Methylcoumarin-7-yloxy Tetra-N-acetyl-β-chitotetraoside demonstrates the compound's utility in enhancing the sensitivity and specificity of biochemical assays, such as the fluorometric assay of lysozyme described by Inaba et al. (1984) (Inaba, Toyoaki et al., 1984).

Scientific Research Applications

  • Biological Activity and Preparation Methods : Chitooligosaccharides, including tetra-N-acetyl-chitotetraose, demonstrate a range of biological activities. A study by Huang (2010) detailed a concise method for preparing tetra-N-acetyl-chitotetraose and penta-N-acetyl-chitopentaose, indicating its potential in biological applications (Huang, 2010).

  • Fluorometric Assay of Lysozyme : Toyoaki et al. (1984) synthesized 4-Methylcoumarin-7-yloxy tetra-N-acetyl-β-chitotetraoside from chitin, which was used in a highly sensitive fluorometric assay for lysozyme. This showcases its application in biochemical assays (Toyoaki et al., 1984).

  • Enzymatic Synthesis and Modification : Ochiai et al. (2004) achieved the selective synthesis of an alternatingly 6-O-carboxymethylated chitotetraose derivative via enzymatic glycosidation. This points to its use in producing modified biochemical compounds (Ochiai, Ohmae, & Kobayashi, 2004).

  • Enhancement of Microbicidal Activities : Suzuki et al. (1985) found that N-acetyl-chito-oligosaccharides, including tetra-N-acetyl-chitotetraose, enhance the active oxygen-generating and microbicidal activities of peritoneal exudate cells in mice (Suzuki et al., 1985).

  • Transglycosylation Reaction : Usui et al. (1987) demonstrated that chitinase catalyzes a transglycosylation reaction on tetra-N-acetyl-chitotetraose, indicating its role in enzymatic processes (Usui et al., 1987).

  • Antibacterial Effects : Zhao et al. (2022) explored the structure and antibacterial properties of chitooligosaccharide monomers, including chitotetraose, providing insights into its potential in combating bacterial infections (Zhao et al., 2022).

  • Enzyme Activity in Plasma : Eiberg and Tandt (1997) studied plasma methylumbelliferyl tetra-N-acetylchitotetraoside hydrolase or chitinase, mapping its locus to chromosome 1q and indicating its potential significance in degrading chitin walls of microorganisms (Eiberg & Tandt, 1997).

Safety And Hazards

properties

IUPAC Name

[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4,6-diacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-4-acetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H74N4O31/c1-19(57)53-37-46(77-29(11)67)42(34(16-72-24(6)62)81-49(37)80-32(14)70)85-51-39(55-21(3)59)48(79-31(13)69)44(36(83-51)18-74-26(8)64)87-52-40(56-22(4)60)47(78-30(12)68)43(35(84-52)17-73-25(7)63)86-50-38(54-20(2)58)45(76-28(10)66)41(75-27(9)65)33(82-50)15-71-23(5)61/h33-52H,15-18H2,1-14H3,(H,53,57)(H,54,58)(H,55,59)(H,56,60)/t33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50+,51+,52+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGWXILTVZPHON-KEMNZMDTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC3C(OC(C(C3OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)COC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)C)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)COC(=O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H74N4O31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1251.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chitotetraose Tetradecaacetate

CAS RN

117399-51-6
Record name β-D-Glucopyranose, O-3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-O-3,6-di-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-O-3,6-di-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-2-(acetylamino)-2-deoxy-, 1,3,6-triacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117399-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Citations

For This Compound
3
Citations
T INABA, T OHGUSHI, Y IGA… - Chemical and …, 1984 - jstage.jst.go.jp
… After acetolysis of chitin, chitotetraose tetradecaacetate (4) was isolated by Sephadex LH-20 column chromatography Compound 4 was chlorinated with dry hydrogen chloride to …
Number of citations: 29 www.jstage.jst.go.jp
F Nanjo, K Sakai, T Usui, I Takai… - Journal of Carbohydrate …, 1988 - Taylor & Francis
Fusion reactions of p-nitrophenol with acetates of chito-biose, chitotriose, chitotetraose, and chitopentaose under autocatalytic conditions gave the corresponding p-nitrophenyl …
Number of citations: 9 www.tandfonline.com
E HASEGAWA - jlc.jst.go.jp
… After acetolysis of chitin, chitotetraose tetradecaacetate (4) was isolated by Sephadex LH-20 column chromatography. Compound 4 was chlorinated with dry hydrogen chloride to …
Number of citations: 0 jlc.jst.go.jp

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